molecular formula C7H6N2O4 B153252 5-Amino-2-nitrobenzoic acid CAS No. 132080-60-5

5-Amino-2-nitrobenzoic acid

Cat. No.: B153252
CAS No.: 132080-60-5
M. Wt: 182.13 g/mol
InChI Key: KZZWQCKYLNIOBT-UHFFFAOYSA-N
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Description

5-Amino-2-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, featuring both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

5-Amino-2-nitrobenzoic acid plays a role in several biochemical reactions. It is known to interact with enzymes such as insulin receptor tyrosine kinase, which is involved in the regulation of glucose metabolism . Additionally, it can participate in the preparation of polymer-bound diazonium salts using Merrifield resin-bound piperazine . These interactions highlight the compound’s potential in modulating enzyme activity and facilitating biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate insulin receptor tyrosine kinase, leading to downstream effects on glucose uptake and metabolism . Furthermore, its interaction with hydrophobic self-immolative dendrimers suggests a role in modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can form hydrogen bonds with the oxygen atoms of nitro groups, stabilizing its structure and facilitating interactions with enzymes . Additionally, the compound’s ability to activate insulin receptor tyrosine kinase involves binding to the enzyme’s active site, leading to conformational changes and subsequent activation . These molecular interactions are crucial for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 236-238°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can lead to sustained activation of insulin receptor tyrosine kinase, resulting in enhanced glucose uptake and metabolism . Additionally, the compound’s stability and degradation over time can influence its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively activate insulin receptor tyrosine kinase without causing significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as insulin receptor tyrosine kinase, which plays a crucial role in glucose metabolism . Additionally, the compound can affect metabolic flux and metabolite levels by modulating enzyme activity and facilitating biochemical reactions . These interactions underscore the compound’s potential in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with hydrophobic self-immolative dendrimers, facilitating its transport across cellular membranes . Additionally, its binding to insulin receptor tyrosine kinase can influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through these interactions, affecting its activity and function . For example, its binding to insulin receptor tyrosine kinase can localize the compound to the cell membrane, where it exerts its effects on glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-aminobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Another method involves the reduction of 5-nitro-2-chlorobenzoic acid to this compound. This reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder with hydrochloric acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 5-Amino-2-aminobenzoic acid.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

5-Amino-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.

    Biology: It serves as a reference material for the determination of enzyme activities, such as gamma-glutamyltransferase.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of polymer-bound diazonium salts and as an activator for insulin receptor tyrosine kinase.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid
  • 2-Amino-4-nitrobenzoic acid

Uniqueness

5-Amino-2-nitrobenzoic acid is unique due to the specific positioning of its amino and nitro groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and biological applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-amino-2-nitrobenzoic acid
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InChI

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
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InChI Key

KZZWQCKYLNIOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H6N2O4
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DSSTOX Substance ID

DTXSID40157805
Record name 5-Amino-2-nitrobenzoic acid
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Molecular Weight

182.13 g/mol
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Physical Description

Yellow or brown powder; [Alfa Aesar MSDS]
Record name 5-Amino-2-nitrobenzoic acid
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CAS No.

13280-60-9
Record name 5-Amino-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 5-amino-2-nitrobenzoic acid (this compound) in biochemical research?

A1: this compound is widely employed as a chromogenic reagent in the synthesis of peptide-p-nitroanilide (pNA) analogs. [, , ] These analogs serve as valuable tools for studying protease activity. Upon enzymatic cleavage, the release of this compound can be monitored spectrophotometrically due to its absorbance around 408 nm. []

Q2: Why is this compound preferred over p-nitroaniline (pNA) in certain peptide synthesis scenarios?

A2: While pNA is a common chromophore in protease substrates, this compound offers several advantages: [, ]

  • Enhanced solubility: this compound-containing peptides often demonstrate better aqueous solubility than their pNA counterparts, especially when the carboxyl group remains free. [] This is beneficial for biochemical assays conducted in aqueous solutions.

Q3: How does the structure of this compound influence its use as a chromophore in protease substrates?

A3: The presence of the nitro group in this compound is responsible for its color and absorbance properties. [, ] This allows for the spectrophotometric monitoring of enzymatic reactions. When this compound is conjugated to a peptide and this peptide is cleaved by a protease, the release of free this compound leads to a detectable change in absorbance.

Q4: Can you provide an example of a specific protease substrate incorporating this compound and its application?

A4: Researchers have synthesized H-D-Val-Leu-Arg-Anb5,2-NH2, an analog of a human urine kallikrein substrate, using this compound (Anb5,2) as the chromogenic moiety. [] This analog allows for the study of kallikrein activity by measuring the release of this compound upon enzymatic cleavage.

Q5: Has this compound been used in combinatorial chemistry approaches?

A5: Yes, this compound has been successfully employed in combinatorial chemistry to identify novel protease substrates. [, ] By synthesizing and screening libraries of peptides containing this compound, researchers can identify sequences with high specificity for target proteases. This approach has led to the discovery of substrates for enzymes like bovine α-chymotrypsin and human leukocyte elastase. []

Q6: Beyond protease research, are there other applications for this compound?

A6: this compound has been investigated as a potential reference material for determining gamma-glutamyl transferase (γ-GT) activity. [, ] This enzyme is a biomarker for liver disease, and accurate measurement of its activity is crucial for diagnosis and monitoring.

Q7: Are there any known impurities associated with commercially available this compound?

A7: Research has identified 3-amino-4-nitrobenzyl acetate as an undisclosed impurity in some sources of this compound. [] This highlights the importance of careful sourcing and characterization of this compound for research purposes.

Q8: What computational chemistry studies have been conducted on this compound?

A8: Researchers have utilized density functional theory (DFT) calculations to investigate the vibrational frequencies of this compound. [, ] These studies provide valuable insights into the molecule's vibrational modes and structural properties.

Q9: Is there information available on the crystal structure of this compound?

A9: Yes, the crystal structure of this compound has been determined. [] This structural information is valuable for understanding the molecule's interactions in solid-state and solution-based environments.

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